molecular formula C12H12N4 B013715 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- CAS No. 102408-28-6

1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl-

Cat. No. B013715
M. Wt: 212.25 g/mol
InChI Key: HKYDQRBTHFIOJG-UHFFFAOYSA-N
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Description

1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl-, also known as IQDMA, is a synthetic compound that belongs to the class of imidazoquinolines. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.

Mechanism Of Action

The mechanism of action of 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- is not fully understood. However, it has been proposed that 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and downregulating the expression of anti-apoptotic proteins such as Bcl-2. Moreover, 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- has been shown to inhibit the activity of the viral RNA-dependent RNA polymerase, which is essential for viral replication.

Biochemical And Physiological Effects

1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- has been reported to exhibit various biochemical and physiological effects. It has been shown to induce G1 cell cycle arrest and inhibit cell proliferation in cancer cells. Moreover, 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- has been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. In addition, 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of immune response and inflammation.

Advantages And Limitations For Lab Experiments

One of the major advantages of 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- is its high potency and selectivity towards cancer cells and viruses. Moreover, 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- exhibits low toxicity towards normal cells, making it a promising candidate for anticancer and antiviral therapy. However, one of the limitations of 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl-. Firstly, further studies are needed to elucidate the exact mechanism of action of 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- in cancer cells and viruses. Secondly, the development of novel analogs of 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- with improved solubility and pharmacokinetics may enhance its therapeutic potential. Lastly, the evaluation of 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- in preclinical and clinical trials may provide valuable insights into its safety and efficacy as a potential anticancer and antiviral agent.
Conclusion:
In conclusion, 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- is a synthetic compound with significant potential applications in medicinal chemistry, biochemistry, and molecular biology. Its high potency and selectivity towards cancer cells and viruses make it a promising candidate for anticancer and antiviral therapy. However, further studies are needed to elucidate its exact mechanism of action and evaluate its safety and efficacy in preclinical and clinical trials.

Synthesis Methods

The synthesis of 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- involves the reaction of 2-amino-3-cyanopyridine with N,N-dimethylformamide dimethylacetal in the presence of a catalyst such as zinc chloride or sodium iodide. The resulting product is then treated with hydrochloric acid and purified by recrystallization to obtain 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- in high yield and purity.

Scientific Research Applications

1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- has also been reported to possess antiviral activity against hepatitis B and C viruses. Moreover, 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- has been investigated for its potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

IUPAC Name

N,1-dimethylimidazo[4,5-f]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-13-12-15-10-6-5-9-8(4-3-7-14-9)11(10)16(12)2/h3-7H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYDQRBTHFIOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1C)C3=C(C=C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145047
Record name 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl-

CAS RN

102408-28-6
Record name 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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